molecular formula C21H20Cl2O2S B13910421 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium chloride

2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium chloride

Cat. No.: B13910421
M. Wt: 407.4 g/mol
InChI Key: BNBBOPXWBYXLBJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride typically involves the reaction of 4-ethoxyphenyl derivatives with thiopyran precursors under chlorination conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it may be converted into sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be used to label or modify proteins for further analysis .

Medicine: While not intended for diagnostic or therapeutic use, it may be used in medicinal chemistry research to develop new drugs or study drug interactions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets such as proteins or enzymes. The compound can form covalent bonds with specific amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
  • 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium bromide

Comparison: Compared to similar compounds, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is unique due to its specific ethoxyphenyl groups and chloride ion. These structural features can influence its reactivity, solubility, and interaction with biological targets. The presence of the ethoxy groups may enhance its solubility in organic solvents, making it more suitable for certain applications .

Properties

Molecular Formula

C21H20Cl2O2S

Molecular Weight

407.4 g/mol

IUPAC Name

2-chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium;chloride

InChI

InChI=1S/C21H20ClO2S.ClH/c1-3-23-17-9-5-15(6-10-17)19-13-14-20(25-21(19)22)16-7-11-18(12-8-16)24-4-2;/h5-14H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

BNBBOPXWBYXLBJ-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)Cl.[Cl-]

Origin of Product

United States

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